molecular formula C5H8N2O2S2 B1450597 N,4-Dimethyl-1,3-thiazole-5-sulfonamide CAS No. 1823927-61-2

N,4-Dimethyl-1,3-thiazole-5-sulfonamide

Cat. No.: B1450597
CAS No.: 1823927-61-2
M. Wt: 192.3 g/mol
InChI Key: VQNKLWAOEJPUHF-UHFFFAOYSA-N
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Description

N,4-Dimethyl-1,3-thiazole-5-sulfonamide is a high-value chemical intermediate belonging to the class of thiazole-sulfonamide hybrids. These hybrids are a focus of modern medicinal chemistry due to their multifaceted biological activities and potential in developing multi-targeted therapies. The integration of the thiazole ring, a privileged scaffold in drug discovery, with a sulfonamide group creates a synergistic structure that enhances binding interactions and can improve the pharmacokinetic profile of potential drug candidates . Research into thiazole-sulfonamide derivatives has demonstrated significant promise in several areas, particularly in oncology and infectious disease. These compounds are being investigated for their efficacy against challenging drug-resistant strains, including multidrug-resistant tuberculosis (M. tuberculosis) and various cancers with complex resistance mechanisms . The biological activity is often linked to the compound's ability to act as a competitive inhibitor for key bacterial enzymes or to interfere with critical pathways in cancer cells . The primary research applications of this compound and its structural analogs include: 1) Anticancer Research: Thiazole-sulfonamides are explored as potent inhibitors of specific kinases and proteases, and for their cytotoxic effects against a range of cancer cell lines, offering a pathway to novel chemotherapeutic agents . 2) Antimicrobial Development: This class of compounds shows promising antibacterial and antitubercular activity, providing a structural basis for creating new antibiotics to combat resistant bacterial infections . This product is classified as an Industrial Grade chemical with a typical purity of 99% and is supplied in a secure 25kg cardboard drum. The CAS Number for this compound is 1823927-61-2 . It is intended for research and development purposes in a controlled laboratory setting only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,4-dimethyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c1-4-5(10-3-7-4)11(8,9)6-2/h3,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNKLWAOEJPUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Chlorination of Thiazole Metal Salts Followed by Amination

One of the most detailed and industrially relevant methods for preparing sulfonamide derivatives of thiazoles, including compounds closely related to N,4-Dimethyl-1,3-thiazole-5-sulfonamide, is described in US Patent US4562260A. Although the patent specifically addresses 1,3,4-thiadiazole-5-sulfonamides, the methodology is adaptable to 1,3-thiazole derivatives.

The key steps are:

  • Formation of the Metal Salt of a Mercapto-Amino Thiazole: The starting mercapto-4-amino-1,3-thiazole is converted into its soluble metal salt (commonly sodium salt) by dissolving in an aqueous alkaline solution such as 1.0 N sodium hydroxide.

  • Simultaneous Addition of Chlorine Gas and Metal Salt Solution: The metal salt solution and chlorine gas are added simultaneously into an aqueous acidic solution containing inorganic salts. The molar ratio of chlorine to mercaptan is carefully controlled, typically around 3:1, to achieve oxidative chlorination forming the sulfonyl chloride intermediate.

  • Temperature Control: The reaction is conducted at low temperatures, from -30°C to 30°C, with a preferred range of -12°C to 5°C, to minimize side reactions and optimize yield.

  • Purging and Amination: After chlorination, the reaction mixture is purged of excess chlorine and reacted with a secondary amine (e.g., dimethylamine) in large molar excess (7 to 9 equivalents) to form the sulfonamide.

  • Isolation: The product is isolated by filtration, washing, and drying, yielding high purity sulfonamide.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Oxidative chlorination of mercapto-thiazole metal salt + amination Controlled chlorine addition, aqueous medium, high yield High purity, scalable, reproducible Requires chlorine handling, low temp control
Direct sulfonylation of 2,4-dimethyl-1,3-thiazole with sulfonyl chloride Simple, room temperature, organic solvent Straightforward, adaptable to scale May require purification, less control on regioselectivity
Hantzsch thiazole synthesis + sulfonylation Classical ring formation, flexible substituents Versatile, well-established Multi-step, longer synthesis time

Detailed Research Findings and Notes

  • The oxidative chlorination method achieves yields up to 90% with high purity, confirmed by gas chromatography and NMR analysis. The reaction temperature and chlorine stoichiometry are critical for optimizing yields and minimizing by-products.

  • Direct sulfonylation methods benefit from mild conditions and ease of purification but require careful control to avoid overreaction or sulfonylation at undesired sites.

  • The Hantzsch synthesis route is highly reliable for introducing methyl groups at the 4-position of the thiazole ring and is compatible with subsequent sulfonamide formation, enabling the synthesis of N,4-dimethyl derivatives.

  • Industrial production favors the oxidative chlorination approach due to its scalability and reproducibility, while laboratory-scale syntheses often utilize direct sulfonylation or Hantzsch methods for flexibility and convenience.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and sulfonamide group undergo oxidation under controlled conditions.

Reagent/Conditions Products Mechanistic Insights References
H<sub>2</sub>O<sub>2</sub>/H<sup>+</sup>Sulfonic acid derivativesElectrophilic attack on the sulfur atom, leading to sulfoxide or sulfone formation.
KMnO<sub>4</sub> (acidic)Ring-opening productsOxidative cleavage of the thiazole ring, yielding carboxylic acids or amides.

Key Findings :

  • Oxidation of the sulfonamide group produces sulfonic acid derivatives under acidic conditions.

  • Strong oxidants like KMnO<sub>4</sub> disrupt the thiazole ring, generating fragmented products .

Reduction Reactions

Reductive modifications target the thiazole ring and sulfonamide moiety.

Reagent/Conditions Products Mechanistic Insights References
NaBH<sub>4</sub>/MeOHPartially reduced thiazoline derivativesSelective reduction of the C=N bond in the thiazole ring.
LiAlH<sub>4</sub>Thiol intermediatesComplete reduction of the sulfonamide group to sulfhydryl (-SH) compounds.

Key Findings :

  • Sodium borohydride selectively reduces the thiazole’s C=N bond without affecting the sulfonamide group .

  • Lithium aluminum hydride reduces sulfonamide to thiols, enabling further functionalization .

Substitution Reactions

The sulfonamide group and methyl substituents participate in nucleophilic and electrophilic substitutions.

Reaction Type Reagents/Conditions Products References
Nucleophilic Substitution Amines, K<sub>2</sub>CO<sub>3</sub>, DMFSulfonamide derivatives with modified N-substituents.
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-thiazole derivatives at the C-2 position.

Key Findings :

  • Nucleophilic substitution at the sulfonamide nitrogen enables the introduction of alkyl/aryl groups .

  • Nitration occurs preferentially at the C-2 position of the thiazole ring due to electron-deficient character .

Condensation Reactions

Active methyl groups facilitate condensation with aldehydes.

Reagent/Conditions Products Mechanistic Insights References
p-Chlorobenzaldehyde, KOHStyryl-thiazole derivativesKnoevenagel-type condensation, forming α,β-unsaturated compounds.

Key Findings :

  • Methyl groups at the 4-position of the thiazole ring exhibit enhanced reactivity in base-mediated condensations .

Acid/Base Hydrolysis

The sulfonamide group resists hydrolysis under mild conditions but reacts under extremes.

Conditions Products Mechanistic Insights References
6M HCl, refluxThiazole-5-sulfonic acidAcid-catalyzed cleavage of the sulfonamide bond.
NaOH (aq.), 100°CRing-opened amide derivativesBase-induced hydrolysis of the thiazole ring.

Key Findings :

  • Prolonged heating with concentrated HCl cleaves the sulfonamide group, yielding sulfonic acids .

Coordination Chemistry

The sulfonamide and thiazole nitrogen atoms act as ligands for metal ions.

Metal Salt Complex Structure Applications References
AgNO<sub>3</sub>Silver-thiazole coordination polymersAntimicrobial agents or catalytic frameworks.
ZnCl<sub>2</sub>Zinc-sulfonamide complexesPotential enzyme inhibitors targeting carbonic anhydrase.

Key Findings :

  • Silver complexes exhibit enhanced antibacterial activity compared to the parent compound .

Scientific Research Applications

Medicinal Chemistry

N,4-Dimethyl-1,3-thiazole-5-sulfonamide exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of thiazole compounds can exhibit antibacterial activity comparable to established antibiotics like ciprofloxacin and spectinomycin .

Case Study Example:

  • A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values that suggest strong antibacterial potential .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Research indicates that certain thiazole derivatives demonstrate potent activity against fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy was found to be comparable to established antifungal agents like ketoconazole .

Case Study Example:

  • In a comparative study, specific thiazole derivatives were shown to have MIC values equal to or lower than those of ketoconazole against multiple fungal strains, indicating their potential as therapeutic agents in treating fungal infections .

Anti-inflammatory and Anticancer Properties

This compound is being explored for its anti-inflammatory and anticancer effects. Preliminary studies suggest that thiazole derivatives can inhibit inflammatory pathways and may induce apoptosis in cancer cells .

Case Study Example:

  • Research has indicated that certain thiazole compounds can modulate inflammatory responses in vitro, leading to reduced secretion of pro-inflammatory cytokines.

Agricultural Applications

In the agricultural sector, thiazole derivatives are being used as potential agrochemicals . Their ability to act as fungicides or bactericides makes them valuable in protecting crops from various pathogens.

Case Study Example:

  • Thiazole-based compounds have been tested for their effectiveness in controlling plant pathogens, showing promising results in field trials.

Chemical Synthesis

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique chemical properties allow it to participate in various chemical reactions such as oxidation and substitution, facilitating the development of new materials with desirable properties .

Properties and Mechanism of Action

This compound is characterized by its moderate solubility in organic solvents and its ability to interact with various biological targets. The compound's mechanism of action often involves binding to specific receptors or enzymes within biological systems, influencing biochemical pathways related to inflammation and microbial resistance .

Table: Comparison of Thiazole Derivatives

Compound NameAntibacterial ActivityAntifungal ActivityAnti-inflammatory Potential
This compoundHighModerateYes
2-AminothiazoleModerateHighYes
4-MethylthiazoleLowModerateNo

Mechanism of Action

The mechanism of action of N,4-Dimethyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide

  • Structural Difference: Replaces the 2-methyl group with an amino (-NH₂) group.
  • Bioactivity: Amino groups in sulfonamides are known to influence binding to biological targets (e.g., carbonic anhydrase inhibitors), suggesting divergent pharmacological profiles .

5-Amino-1,3,4-thiadiazole-2-sulfonamide

  • Structural Difference : Replaces the thiazole ring with a 1,3,4-thiadiazole ring and positions the sulfonamide at C2.
  • Impact: Electronic Properties: Thiadiazole rings exhibit stronger electron-withdrawing effects, which may alter reactivity and binding affinity .

4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-benzenesulfonamide (Alphazole)

  • Structural Difference : Features an isoxazole ring instead of thiazole.
  • Applications: Isoxazole sulfonamides are historically used as antibiotics, suggesting different therapeutic niches compared to thiazole derivatives .

5-Acetamido-1,3,4-thiadiazole-2-sulfonamide

  • Structural Difference : Incorporates an acetamido (-NHCOCH₃) group at C5 of the thiadiazole ring.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL) Biological Activity Highlights
N,4-Dimethyl-1,3-thiazole-5-sulfonamide 192.26 2-CH₃, 4-CH₃, 5-SO₂NH₂ 1.2–1.5 ~10 (DMSO) Potential enzyme inhibition
2-Amino-4-methyl-1,3-thiazole-5-sulfonamide ~178.2 2-NH₂, 4-CH₃, 5-SO₂NH₂ 0.8–1.0 ~20 (Water) Antimicrobial
5-Amino-1,3,4-thiadiazole-2-sulfonamide 178.21 1,3,4-Thiadiazole, 5-NH₂ 0.5–0.7 ~15 (Water) Cytotoxic (IC₅₀: 10–50 µM)
Alphazole 279.31 Isoxazole, 3,4-diCH₃ 1.8–2.2 ~5 (DMSO) Antibacterial

*LogP values estimated using fragment-based methods.

Biological Activity

N,4-Dimethyl-1,3-thiazole-5-sulfonamide is a compound that belongs to the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its thiazole ring, which is known for various pharmacological properties. The sulfonamide group enhances its solubility and biological activity. The molecular formula is C5H8N2O2SC_5H_8N_2O_2S, and it features both a thiazole ring and a sulfonamide functional group.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Mechanism : The thiazole moiety has been linked to antimicrobial properties due to its ability to interfere with bacterial cell wall synthesis and function.
  • Studies : Research indicates that derivatives of thiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 μg/mL against various bacterial strains .

2. Anticancer Properties

  • Cytotoxicity : In vitro studies have shown that related thiazole compounds can reduce cancer cell viability significantly. For example, one study reported an IC50 value of 18.53 µg/mL against MCF-7 breast cancer cells for a similar derivative .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of carbonic anhydrase enzymes, which play a crucial role in tumor growth and metastasis .

3. Anti-inflammatory Effects

  • Research Findings : Thiazole derivatives have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines in various models . This suggests that this compound may also possess similar properties.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxic effects on MCF-7 cells with an IC50 comparable to cisplatin.
Antimicrobial ActivityExhibited potent antibacterial activity against S. aureus and E. coli with MIC values lower than standard antibiotics.
Anti-inflammatoryShowed reduction in cytokine levels in in vitro models indicating potential for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that modifications at specific positions on the thiazole ring can enhance biological activity:

  • Electron-withdrawing groups (e.g., nitro groups) at the para position on the aromatic ring significantly improve antimicrobial potency.
  • Hydrophobic substitutions increase lipophilicity, enhancing cellular uptake and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,4-Dimethyl-1,3-thiazole-5-sulfonamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves cyclization of a thiourea precursor using Lawesson’s reagent to form the thiazole core, followed by oxidative chlorination (e.g., Cl₂ or SO₂Cl₂) to introduce the sulfonyl chloride group. Subsequent reaction with dimethylamine yields the sulfonamide. Key intermediates (e.g., sulfonyl chloride) are purified via column chromatography and characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) refined using SHELX software is critical for determining bond lengths, angles, and substitution patterns. Complementary techniques like FT-IR (to confirm sulfonamide S=O stretches) and HPLC-MS (for purity >98%) are used to validate the structure .

Q. What are the common reactivity patterns of the thiazole-sulfonamide moiety under standard conditions?

  • Methodology : The sulfonamide group undergoes nucleophilic substitution (e.g., alkylation at the sulfonamide nitrogen) and acid-catalyzed hydrolysis of the thiazole ring. Reactivity can be monitored via TLC and kinetic studies using UV-Vis spectroscopy. For example, hydrolysis rates are quantified in acidic (HCl) vs. neutral buffers to assess stability .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and scalability for multi-gram synthesis?

  • Methodology : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, stoichiometry). For example, replacing batch reactors with continuous flow systems reduces side reactions during chlorination. Green chemistry principles (e.g., aqueous micellar catalysis) can enhance sustainability while maintaining >85% yield .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodology : Cross-validate using standardized assay protocols (e.g., NCI-60 panel for antitumor activity) and control for variables like solvent (DMSO concentration ≤0.1%) and cell passage number. Molecular dynamics simulations can identify conformational changes affecting binding affinity. For example, discrepancies in kinase inhibition (e.g., CDK2 vs. PRKCH) may arise from divergent binding pocket hydration .

Q. What computational strategies are effective for predicting target interactions and off-target risks?

  • Methodology : Perform docking studies (AutoDock Vina, Glide) using crystal structures of homologous proteins (e.g., PDB: 1H1Q for thiazole-binding enzymes). Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding at sulfonamide oxygen). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ, kₒff) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., methyl → trifluoromethyl at position 4) and evaluate using 3D-QSAR models. For instance, CoMFA (Comparative Molecular Field Analysis) revealed that steric bulk at the thiazole C4 position reduces off-target binding to hERG channels by >50% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,4-Dimethyl-1,3-thiazole-5-sulfonamide
Reactant of Route 2
N,4-Dimethyl-1,3-thiazole-5-sulfonamide

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